molecular formula C14H16N4O3S B019332 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide CAS No. 33288-71-0

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

Cat. No.: B019332
CAS No.: 33288-71-0
M. Wt: 320.37 g/mol
InChI Key: IMEZLHZLIANIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide is a synthetic chemical reagent of high purity, designed for research and development applications in a laboratory setting. The structure of this compound incorporates a pyrazinecarboxamide group linked via an ethyl chain to a benzenesulfonamide moiety. This specific architecture, featuring both pyrazine and sulfonamide groups, is common in pharmaceuticals and bioactive molecules, particularly those targeting enzymes like carbonic anhydrases . The presence of the sulfamoylphenyl group suggests potential for interactions with biological systems where sulfonamides are known to be active. Researchers may find this compound valuable for investigating new therapeutic agents, enzyme inhibition mechanisms, or structure-activity relationships (SAR). The exact mechanism of action, pharmacological profile, and specific research applications for this compound require further investigation by qualified researchers. This product is intended for use in controlled laboratory environments by trained professionals. It is strictly for research purposes and is labeled as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and experimental procedures comply with local and institutional safety guidelines and regulations.

Properties

IUPAC Name

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-10-8-18-13(9-17-10)14(19)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,16,19)(H2,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEZLHZLIANIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186914
Record name 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33288-71-0
Record name 4-[2-(5-Methylpyrazine-2-carboxamido)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33288-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033288710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrazinecarboxamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-N-(2-(4-SULFAMOYLPHENYL)ETHYL)PYRAZINE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBQ9973HL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, also known as Glipizide Impurity A (CAS Number: 33288-71-0), is a compound with notable biological activities, particularly in the context of its role as an impurity in pharmaceuticals like Glipizide, a medication used to manage blood glucose levels in diabetes. This article delves into the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C14H16N4O3S
  • Molecular Weight : 320.37 g/mol
  • SMILES : Cc1cnc(cn1)C(=O)NCCc2ccc(cc2)S(=O)(=O)N
  • IUPAC Name : 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, while the pyrazine moiety contributes to its potential antidiabetic effects.

Biological Activity Overview

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticEnhances insulin secretion; improves glucose metabolism
AnticancerInhibits growth in cancer cell lines (IC50 values vary)
AntimicrobialPotential antibacterial effects (specific studies needed)

Detailed Research Findings

  • Antidiabetic Studies :
    • A study on Glipizide and its impurities indicated that structural modifications could lead to enhanced efficacy in lowering blood glucose levels . The mechanism likely involves the activation of ATP-sensitive potassium channels and subsequent calcium influx into beta cells.
  • Anticancer Evaluation :
    • A review highlighted various quinoxaline derivatives tested against multiple cancer types. Some compounds showed IC50 values as low as 0.071 μM against liver cancer cells, indicating potent anticancer activity. While specific data for this compound is scarce, its structural analogs suggest potential efficacy .
  • Antimicrobial Potential :
    • The antimicrobial properties of sulfonamides have been well-documented; however, specific research on this compound is limited. Future studies should explore its efficacy against bacterial strains to establish a clearer profile .

Scientific Research Applications

5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, commonly referred to as Glipizide Impurity A, is a compound with significant relevance in pharmaceutical research, particularly in the context of diabetes management. This article explores its applications, focusing on scientific research, pharmacological properties, and potential therapeutic uses.

Basic Information

  • Molecular Formula : C14H16N4O3S
  • Molecular Weight : 320.367 g/mol
  • CAS Number : 33288-71-0
  • Stereochemistry : Achiral

Structural Characteristics

The compound features a pyrazine ring substituted with a carboxamide group and a sulfamoylphenyl ethyl moiety. The structural formula can be represented as follows:

5 Methyl N 2 4 sulfamoylphenyl ethyl pyrazine 2 carboxamide\text{5 Methyl N 2 4 sulfamoylphenyl ethyl pyrazine 2 carboxamide}

Pharmaceutical Development

This compound is primarily studied as an impurity in the synthesis of Glipizide, an antidiabetic medication. Understanding its properties helps ensure the safety and efficacy of Glipizide formulations by identifying potential side effects or interactions caused by impurities.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for methods such as High-Performance Liquid Chromatography (HPLC). It aids in the development and validation of analytical methods for quantifying Glipizide and its impurities in pharmaceutical products.

Toxicological Studies

Research has been conducted to evaluate the toxicological profile of this compound. By understanding its effects on biological systems, researchers can assess any potential risks associated with its presence in pharmaceutical formulations.

Mechanistic Studies

Studies have explored the mechanistic pathways through which Glipizide and its related compounds exert their pharmacological effects. This includes investigations into their interactions with biological targets, such as ATP-sensitive potassium channels in pancreatic beta cells, which are crucial for insulin secretion.

Case Study 1: Stability Testing

A study conducted by researchers aimed at establishing the degradation pathways of Glipizide under forced decomposition conditions revealed that this compound could form under specific conditions, emphasizing the importance of monitoring impurities during drug formulation processes.

Case Study 2: Pharmacokinetics

In another study focusing on the pharmacokinetics of Glipizide, it was found that the presence of this impurity did not significantly alter the absorption or metabolism of the parent drug, suggesting that it may not pose a substantial risk when present at low concentrations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure features a 5-methylpyrazine core linked to a sulfamoylphenyl-ethyl group via a carboxamide bridge. Key comparisons with analogous compounds are summarized below:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications References
5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide Methyl (C5), sulfamoylphenyl-ethyl 320.37 Glipizide degradation product; polymorphic
5-Chloro-N-substituted pyrazine-2-carboxamides Chloro (C5), varied N-substituents ~280–350 Antimycobacterial activity (MIC: 1–32 µg/mL)
N-[(4-Trifluoromethyl)phenyl]pyrazine-2-carboxamide Trifluoromethylphenyl 295.25 Studied for hyperpolarizability; spectroscopic analysis
3,5-Diamino-6-chloro-N-cyanopyrazine-2-carboxamide Diamino, chloro, cyano 228.64 Lead compound for sodium channel blockade; low toxicity
5-Methyl-2-pyrazinecarboxylic acid Carboxylic acid (C2) 154.12 Glipizide decomposition byproduct (hypothetical pathway B)

Key Differences and Implications

Biological Activity: Unlike 5-chloro and trifluoromethyl derivatives, which are designed for antimycobacterial or optical applications , this compound lacks direct therapeutic utility. Its significance lies in pharmaceutical quality control, as its presence in glipizide formulations indicates thermal instability . In contrast, compounds like 3,5-diamino-6-chloro-N-cyanopyrazine-2-carboxamide exhibit optimized ADMET profiles for therapeutic use .

Thermal Stability :

  • The compound’s formation from glipizide is kinetically favored at elevated temperatures (Tₒₙₛₑₜ ~210°C), with activation energy (Eₐ) of ~150 kJ/mol via Ozawa–Flynn–Wall analysis . This contrasts with glipizide’s other hypothetical decomposition product, 5-methyl-2-pyrazinecarboxylic acid, which is less likely due to its high boiling point (316°C) .

This polymorphic behavior has implications for impurity characterization in drug formulations.

Synthetic Relevance :

  • The compound is an intermediate in glipizide synthesis, unlike derivatives such as Servusova et al.’s 5-chloropyrazine-2-carboxamides, which are terminal products optimized for bioactivity .

Analytical Characterization Highlights

  • DSC/TGA : Glipizide decomposition to this compound is marked by a 27.9% mass loss and endothermic DSC peak (Tₘₐₓ ~220°C) .
  • XRPD/FT-IR : Distinctive diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) and N–H stretching (3320 cm⁻¹) confirm its identity and polymorphic transitions .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, the pyrazine core can be functionalized via coupling reactions (e.g., amide bond formation between pyrazine-2-carboxylic acid derivatives and amine-containing intermediates). Evidence from analogous compounds suggests using activating agents like isobutyl chloroformate with di-isopropyl-ethylamine to facilitate carboxamide formation . Optimize reaction conditions (temperature, solvent, stoichiometry) using Design of Experiments (DoE) to maximize yield and purity.

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Assign peaks for methyl (δ ~2.5 ppm), sulfamoyl (δ ~7.5 ppm), and pyrazine aromatic protons (δ ~8.5 ppm) .
  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the sulfamoyl group) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the key structure-activity relationship (SAR) considerations for modifying this compound?

  • Methodological Answer : Focus on functional group substitutions:

  • Pyrazine ring : Methyl substitution at position 5 may enhance metabolic stability.
  • Sulfamoylphenyl group : Adjust the ethyl linker length or introduce electron-withdrawing groups to modulate binding affinity .
  • Use computational tools (e.g., molecular docking) to predict interactions with biological targets before synthesizing analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in-vitro assays?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Data normalization : Use reference compounds (positive/negative controls) to calibrate results.
  • Mechanistic follow-up : Perform target engagement studies (e.g., SPR, ITC) to confirm direct binding if activity discrepancies arise .

Q. What computational strategies are effective for predicting the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer :

  • ADME prediction : Use tools like SwissADME or ADMETLab to estimate solubility, permeability (LogP), and CYP450 inhibition.
  • Quantum chemical calculations : Model metabolic pathways (e.g., oxidation of the methyl group) using density functional theory (DFT) .
  • Validate predictions with in-vitro assays (e.g., hepatic microsomal stability) .

Q. How can in-vivo efficacy studies be designed to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • Animal models : Select disease-relevant models (e.g., xenograft for oncology).
  • Dosing regimen : Optimize based on PK/PD modeling (e.g., IV vs. oral administration).
  • Endpoint analysis : Use biomarkers (e.g., tumor volume reduction) and histopathology to correlate efficacy with target modulation .

Q. What experimental approaches are suitable for elucidating the mechanism of action (MoA) of this compound?

  • Methodological Answer :

  • Omics profiling : Conduct transcriptomics/proteomics to identify differentially expressed pathways.
  • Chemical proteomics : Use affinity-based probes to pull down interacting proteins .
  • Kinase profiling panels : Screen against 300+ kinases to identify off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles across studies?

  • Methodological Answer :

  • Dose-response reevaluation : Test toxicity at clinically relevant concentrations.
  • Species-specific effects : Compare rodent vs. human hepatocyte assays.
  • Metabolite identification : Use LC-MS to detect toxic metabolites (e.g., N-oxidation products) .

Methodological Resources

  • Synthesis Optimization : Refer to reaction design frameworks in chemical engineering (e.g., CRDC subclass RDF2050112 for reactor design) .
  • Computational Modeling : Utilize ICReDD’s quantum chemical reaction path search methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.